6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione
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Overview
Description
6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine core
Mechanism of Action
Target of Action
It is known that similar compounds are often used as reagents in the synthesis of new pyrimidine and caffeine derivatives .
Mode of Action
It is known that similar compounds can undergo nucleophilic substitution reactions to form various derivatives .
Biochemical Pathways
It is known that similar compounds are often involved in the synthesis of new pyrimidine and caffeine derivatives, which may have potential antitumor activity .
Result of Action
It is known that similar compounds are often used in the synthesis of new pyrimidine and caffeine derivatives, which may display highly potential antitumor activity .
Action Environment
It is known that similar compounds can undergo chemical modifications under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethyluracil.
Acetylation: The 1,3-dimethyluracil is then acetylated using acetic anhydride to form 1,3-dimethyl-5-acetyluracil.
Morpholine Addition: The acetylated product is reacted with morpholine in the presence of a suitable catalyst to introduce the morpholin-4-ylacetyl group.
Amination: Finally, the compound undergoes amination to introduce the amino group at the 6-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Using large reactors to carry out the reactions sequentially.
Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors may be used.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Biochemistry: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione
- 4-Amino-1,3-dimethyl-5-formamidopyrimidine-2,4-dione
Uniqueness
6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione is unique due to the presence of the morpholin-4-ylacetyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds and makes it a valuable target for research and development.
Properties
IUPAC Name |
6-amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-14-10(13)9(11(18)15(2)12(14)19)8(17)7-16-3-5-20-6-4-16/h3-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDKMYCBKJEUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CN2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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